2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide
Description
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyridine-containing acetamide moiety. The thiazolo-pyrimidine scaffold is notable for its bioactivity, particularly in antimicrobial, anti-inflammatory, and kinase inhibition applications. The 7-methyl and pyridin-4-yl substituents likely influence its physicochemical properties, such as solubility and binding affinity, compared to analogs with alternative substituents .
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-6-13(20)18-11(8-21-14(18)16-9)7-12(19)17-10-2-4-15-5-3-10/h2-6,11H,7-8H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHYILGSQUDMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Acetylation: The acetamide moiety is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride.
Coupling with Pyridine: The final step involves coupling the thiazolopyrimidine intermediate with a pyridine derivative, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with modified thiazole rings.
Reduction: Reduced forms with alcohol or alkane groups replacing carbonyls.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, it may serve as a probe to study enzyme interactions, particularly those involving thiazole and pyrimidine rings. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The pyridine ring may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The thiazolo[3,2-a]pyrimidine core is shared across multiple analogs, but substituents at the 3-, 5-, and 7-positions critically modulate activity:
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 8, Scheme 2 in ): Contains phenyl and methoxyphenyl groups instead of methyl and pyridin-4-yl. Lacks the acetamide side chain, reducing hydrogen-bonding capacity compared to the target compound.
2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Shares the N-(pyridin-4-yl)acetamide group but replaces the thiazolo-pyrimidine core with an indolinone scaffold.
Thiadiazolo[3,2-a]pyrimidine Derivatives (): Replace the thiazolo ring with a thiadiazolo group, altering electronic properties.
Data Table: Structural and Bioactivity Comparison
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable in the provided evidence, trends from analogs suggest:
Biological Activity
The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a thiazolo-pyrimidine core, which is known for various biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.42 g/mol. The structure includes functional groups that may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown activity against various cancer cell lines, suggesting that the target compound may also exhibit cytotoxic effects. Recent studies have indicated that thiazole-containing compounds can inhibit tumor growth in vitro and in vivo, with some derivatives achieving GI50 values in the low micromolar range against human cancer cell lines .
Antimicrobial Properties
The thiazolo-pyrimidine framework is associated with antimicrobial activity. Compounds within this class have been reported to exhibit efficacy against both Gram-positive and Gram-negative bacteria. Although specific data on the target compound's antimicrobial activity is limited, its structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial pathogens .
Anti-inflammatory Effects
Research indicates that compounds similar to This compound possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . Such properties make them candidates for developing new anti-inflammatory drugs.
The precise mechanism of action for This compound remains to be fully elucidated. However, compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition : Many thiazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Potential interactions with nuclear receptors or other signaling pathways could explain their diverse biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to the target molecule:
- Anticancer Studies : A study evaluating a series of thiazolo-pyrimidine derivatives showed promising results against human breast cancer (MCF7) and colon cancer (HCT116) cell lines, indicating that modifications at specific positions on the pyrimidine ring can enhance anticancer activity .
- Antimicrobial Testing : Another investigation into similar compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that the target compound may also possess antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes for 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide?
The synthesis typically involves multi-step reactions starting with thiazole or pyrimidine precursors. Key steps include cyclization to form the thiazolo[3,2-a]pyrimidine core, followed by amide coupling with pyridin-4-amine. Reaction conditions (e.g., temperature, inert atmosphere for oxidation-sensitive steps) must be tightly controlled to optimize yield. Purification via column chromatography or recrystallization is critical to isolate the final product with >95% purity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- NMR spectroscopy : Confirm the presence of the thiazolo-pyrimidine core (e.g., characteristic proton signals at δ 3.5–4.5 ppm for dihydrothiazole protons) and acetamide linkage.
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₃N₅O₂S: 343.08).
- IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹ for the oxo and amide groups) .
Q. How are biological activities such as antiviral or anti-inflammatory properties assessed for this compound?
- In vitro assays : Use cell-based models (e.g., Vero cells for antiviral activity against HSV-1) with dose-response curves to determine IC₅₀ values.
- Enzyme inhibition studies : Test inhibition of COX-2 for anti-inflammatory potential via fluorometric or colorimetric assays.
- Control experiments : Include reference compounds (e.g., acyclovir for antiviral assays) and validate cytotoxicity using MTT assays .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to screen optimal catalysts (e.g., DBU for cyclization) and solvents (e.g., DMF for amide coupling), reducing trial-and-error experimentation .
Q. What methods resolve contradictions in biological activity data across studies?
- Dose-response re-evaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM) and incubation times.
- SAR analysis : Compare structural analogs (e.g., methyl vs. ethyl substituents on the pyrimidine ring) to isolate activity trends.
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific effects .
Q. How is X-ray crystallography applied to determine the compound’s 3D structure?
Single crystals are grown via vapor diffusion (e.g., DMSO/water). Data collection on a diffractometer (Cu-Kα radiation) and refinement using SHELXL resolve bond lengths and angles. The thiazolo-pyrimidine core typically adopts a planar conformation, with hydrogen bonding between the acetamide and pyridine moieties stabilizing the structure .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Q. How do solvent polarity and proticity affect the compound’s synthetic pathways?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in amide coupling, while protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding. Evidence from analogous thiazolo-pyrimidines shows that alcohol solvents (e.g., methanol) enhance yields in oxidative steps by reducing side reactions .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?
Derivatives with electron-withdrawing groups (e.g., -CF₃ on the pyridine ring) show improved antiviral potency. Rational design combines molecular docking (e.g., targeting HSV-1 thymidine kinase) and synthetic accessibility. For example, replacing the pyridin-4-yl group with a 4-fluorophenyl moiety increases metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
